![molecular formula C17H12N2O B11853958 3-Methyl-4-phenylisoxazolo[4,3-c]quinoline CAS No. 141247-07-6](/img/structure/B11853958.png)

3-Methyl-4-phenylisoxazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

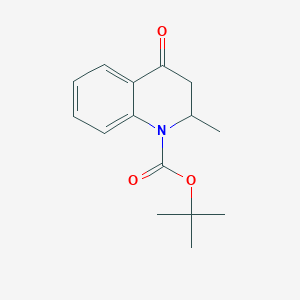

3-Metil-4-fenilisoxazolo[4,3-c]quinolina es un compuesto heterocíclico que pertenece a la clase de las quinolinas fusionadas a isoxazol. Estos compuestos son conocidos por sus diversas actividades biológicas y han sido estudiados ampliamente por sus posibles aplicaciones en química medicinal. La estructura única de la 3-Metil-4-fenilisoxazolo[4,3-c]quinolina, que incluye tanto las porciones isoxazol como quinolina, contribuye a sus propiedades químicas y biológicas distintivas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-Metil-4-fenilisoxazolo[4,3-c]quinolina típicamente involucra la ciclización de precursores apropiados bajo condiciones de reacción específicas. Un método común involucra la reacción de 3-aril-1H-pirazolo-4-carbaldehídos con 1-(2-metil-sustituido)quinolin-4-il)hidrazinas. Esta reacción a menudo se lleva a cabo en presencia de un catalizador como el ácido p-toluenosulfónico, que facilita el proceso de ciclización .

Métodos de producción industrial

La producción industrial de 3-Metil-4-fenilisoxazolo[4,3-c]quinolina puede involucrar rutas sintéticas similares pero a mayor escala. El uso de irradiación de microondas y ultrasonidos se ha explorado para mejorar la eficiencia de la reacción y el rendimiento . Estos métodos ofrecen ventajas como tiempos de reacción más cortos y mayor selectividad.

Análisis De Reacciones Químicas

Tipos de reacciones

La 3-Metil-4-fenilisoxazolo[4,3-c]quinolina experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede ser oxidado para formar derivados de quinolina.

Reducción: Las reacciones de reducción pueden conducir a la formación de derivados dihidroquinolina.

Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en diferentes posiciones del anillo de quinolina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y nucleófilos bajo diversas condiciones.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos de quinolina e isoxazol, que pueden exhibir diferentes actividades biológicas .

4. Aplicaciones en investigación científica

Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Industria: Las propiedades únicas del compuesto lo hacen útil en el desarrollo de nuevos materiales y procesos químicos.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mecanismo De Acción

El mecanismo de acción de la 3-Metil-4-fenilisoxazolo[4,3-c]quinolina involucra su interacción con objetivos moleculares específicos. El compuesto puede inhibir enzimas como la ADN girasa y la topoisomerasa IV, lo que lleva a la estabilización de los complejos enzima-ADN y la posterior muerte celular . Este mecanismo es particularmente relevante en su actividad antibacteriana.

Comparación Con Compuestos Similares

Compuestos similares

4-Hidroxi-2-quinolonas: Estos compuestos comparten un núcleo de quinolina similar y exhiben actividades biológicas comparables.

Derivados de quinolinil-pirazolo/isoxazol unidos a 1,3,4-oxadiazol: Estos compuestos también contienen porciones de quinolina e isoxazol y se han estudiado por sus propiedades antimicrobianas y antiinflamatorias.

Singularidad

La 3-Metil-4-fenilisoxazolo[4,3-c]quinolina es única debido a su disposición estructural específica, que combina las propiedades de los anillos tanto isoxazol como quinolina. Esta estructura única contribuye a su reactividad química y actividad biológica distintas, lo que la convierte en un compuesto valioso para futuras investigaciones y desarrollo.

Propiedades

Número CAS |

141247-07-6 |

|---|---|

Fórmula molecular |

C17H12N2O |

Peso molecular |

260.29 g/mol |

Nombre IUPAC |

3-methyl-4-phenyl-[1,2]oxazolo[4,3-c]quinoline |

InChI |

InChI=1S/C17H12N2O/c1-11-15-16(12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)17(15)19-20-11/h2-10H,1H3 |

Clave InChI |

BWEXTNGFHQZWGW-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C(=NC3=CC=CC=C3C2=NO1)C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]-](/img/structure/B11853878.png)

![3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11853891.png)

![Ethyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11853903.png)

![7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B11853949.png)

![2-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11853954.png)